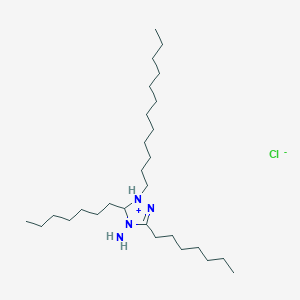
4-Amino-1-dodecyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-dodecyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a complex organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring substituted with long alkyl chains and an amino group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-dodecyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with dodecyl and heptyl alkyl chains under controlled conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process. The final product is usually purified through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1-dodecyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The alkyl chains can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, nitroso derivatives, and reduced triazole compounds
Wissenschaftliche Forschungsanwendungen
4-Amino-1-dodecyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Amino-1-dodecyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. The triazole ring and amino group play a crucial role in these interactions, influencing the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-1-dodecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- 4-Amino-1-dodecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- 4-Amino-3,5-diheptyl-1,2,4-triazole
Uniqueness
Compared to similar compounds, 4-Amino-1-dodecyl-3,5-diheptyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The presence of both dodecyl and heptyl chains, along with the amino group, makes it particularly versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
59944-48-8 |
|---|---|
Molekularformel |
C28H59ClN4 |
Molekulargewicht |
487.2 g/mol |
IUPAC-Name |
1-dodecyl-3,5-diheptyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride |
InChI |
InChI=1S/C28H58N4.ClH/c1-4-7-10-13-14-15-16-17-20-23-26-31-28(25-22-19-12-9-6-3)32(29)27(30-31)24-21-18-11-8-5-2;/h28H,4-26,29H2,1-3H3;1H |
InChI-Schlüssel |
XPXNEHOATLMEJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[NH+]1C(N(C(=N1)CCCCCCC)N)CCCCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy-](/img/structure/B14616170.png)
![[(2-Methylprop-2-en-1-yl)selanyl]benzene](/img/structure/B14616174.png)
![2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B14616180.png)
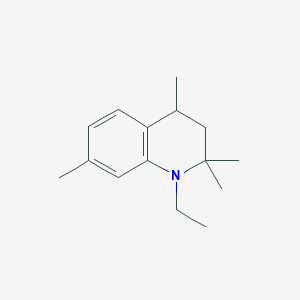
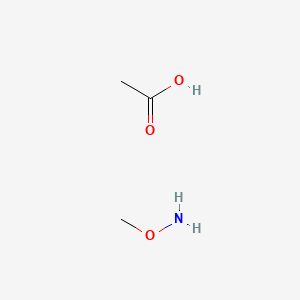
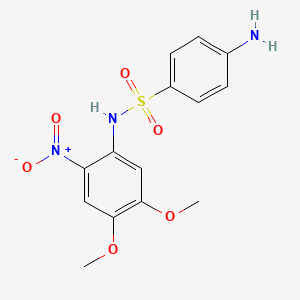
![N,N'-(5,5'-Dichloro-4,4'-dimethyl[1,1'-biphenyl]-2,2'-diyl)diacetamide](/img/structure/B14616214.png)
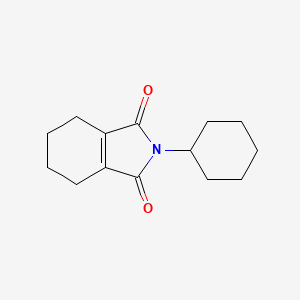
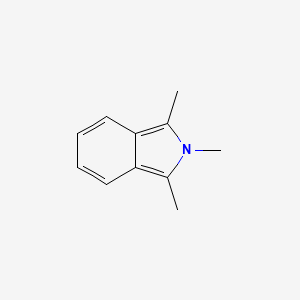
![[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene](/img/structure/B14616231.png)
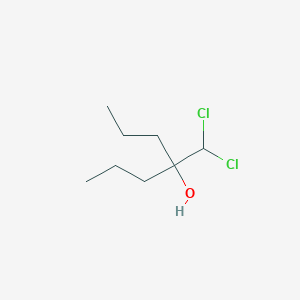
![1-Amino-4-{[4-(methylamino)phenyl]amino}-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid](/img/structure/B14616234.png)
